molecular formula C9H8Cl2O3S B1423003 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride CAS No. 1334146-20-1

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

Cat. No. B1423003
CAS RN: 1334146-20-1
M. Wt: 267.13 g/mol
InChI Key: WKYMHGPTTUKYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride, also known as 7-CM-BFS, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is primarily used as a reagent in organic synthesis and has been extensively used in the synthesis of a variety of compounds. It is also used as a catalyst in the synthesis of drugs and other compounds.

Scientific Research Applications

Comprehensive Analysis of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl Chloride Applications

Anticancer Activity: Benzofuran derivatives, including compounds like 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride, have shown potential as anticancer agents. The structure–activity relationship (SAR) studies of these compounds reveal that they can be designed to target specific cancer cells . For instance, certain benzofuran derivatives have demonstrated significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer .

Antimicrobial Properties: The antimicrobial potential of benzofuran compounds is another promising field. These compounds have been identified as potential therapeutic agents against resistant microbes . The unique structure of benzofuran allows for the development of new derivatives that can be effective in combating a range of microbial threats.

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable interest in the discovery of new drugs in the fields of drug invention and development using these compounds. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMHGPTTUKYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Reactant of Route 2
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Reactant of Route 3
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Reactant of Route 4
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Reactant of Route 5
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Reactant of Route 6
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

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